[2H6]-Dhea
Overview
Description
Dehydroepiandrosterone-d5 is deuterium labeled dehydro epiandrosterone. Dehydro epiandrosterone is a major secretory steroidal product of the adrenal gland; secretion progresively declines with aging. May have estrogen-or androgen-like effects depending on the hormonal milieu. Intracellularly converted to androstenedione. It is used in treatment of menopausal syndrome.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2H6]-DHEA typically involves the incorporation of deuterium atoms into the DHEA structure. This can be achieved through various methods, such as:
Deuteration of DHEA: : This involves the exchange of hydrogen atoms in DHEA with deuterium atoms using deuterated solvents or reagents.
Chemical Synthesis: : Starting from simpler organic compounds, a series of chemical reactions can be employed to build the DHEA structure with deuterium atoms incorporated at specific positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis processes, including:
Batch Processing: : Large reactors are used to carry out the synthesis reactions in batches, ensuring consistent quality and yield.
Continuous Flow Synthesis: : This method involves a continuous flow of reactants through a series of reactors, allowing for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
[2H6]-DHEA can undergo various chemical reactions, including:
Oxidation: : Conversion of this compound to its oxidized forms, such as [2H6]-Androstenedione.
Reduction: : Reduction of this compound to produce other steroid derivatives.
Substitution: : Replacement of specific hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide and pyridinium chlorochromate.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : [2H6]-Androstenedione, [2H6]-Androstanedione.
Reduction: : [2H6]-Androsterone, [2H6]-Epiandrosterone.
Substitution: : Various derivatives depending on the substituent used.
Scientific Research Applications
Chemistry
In chemistry, [2H6]-DHEA is used as a tracer in metabolic studies to understand the pathways and mechanisms of steroid hormone metabolism.
Biology
In biological research, this compound is employed to study the effects of DHEA on various biological systems, including its role in aging, immune function, and hormone regulation.
Medicine
Medically, this compound is used in clinical studies to investigate its potential therapeutic effects on conditions such as adrenal insufficiency, osteoporosis, and autoimmune diseases.
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs and therapies targeting steroid hormone-related disorders.
Mechanism of Action
The mechanism by which [2H6]-DHEA exerts its effects involves its conversion into active androgens and estrogens. These hormones interact with specific receptors in target tissues, leading to various physiological responses. The molecular targets include androgen receptors, estrogen receptors, and other steroid hormone receptors.
Comparison with Similar Compounds
Similar Compounds
DHEA: : The non-deuterated form of DHEA.
Androstenedione: : A direct precursor to testosterone and estradiol.
Epiandrosterone: : Another metabolite of DHEA.
Uniqueness
[2H6]-DHEA is unique due to its deuterium labeling, which allows for more precise tracking in metabolic studies and reduces the risk of unwanted side reactions compared to non-labeled compounds.
Properties
IUPAC Name |
(3S,8R,9S,10R,13S,14S)-2,2,3,4,4,6-hexadeuterio-3-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3,13-16,20H,4-11H2,1-2H3/t13-,14-,15-,16-,18-,19-/m0/s1/i3D,7D2,11D2,13D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGSKLZLMKYGDP-BQXVJGQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C2[C@](CC([C@](C2([2H])[2H])([2H])O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3C1)CCC4=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90746304 | |
Record name | (3beta)-3-Hydroxy(2,2,3,4,4,6-~2~H_6_)androst-5-en-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261254-39-0 | |
Record name | (3beta)-3-Hydroxy(2,2,3,4,4,6-~2~H_6_)androst-5-en-17-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90746304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1261254-39-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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